(2R,3R)-2-amino-3-methoxybutan-1-ol
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Overview
Description
(2R,3R)-2-amino-3-methoxybutan-1-ol is a chiral amino alcohol with significant potential in various fields of chemistry and biology. Its unique stereochemistry and functional groups make it a valuable compound for research and industrial applications.
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular functions
Biochemical Pathways
Some studies suggest that the compound may influence the metabolism of glucose and other carbon sources . .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Some studies suggest that the compound may have antibacterial activity, potentially decreasing the intracellular ATP of certain bacterial cells
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2R,3R)-2-amino-3-methoxybutan-1-ol. For instance, the production of related compounds has been shown to be influenced by factors such as pH, agitation speeds, and aeration rates . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-amino-3-methoxybutan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. Another method includes the resolution of racemic mixtures using chiral acids or bases to obtain the desired enantiomer .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts, such as enzymes, to achieve high enantioselectivity and yield. This method is preferred due to its eco-friendly nature and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-amino-3-methoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
(2R,3R)-2-amino-3-methoxybutan-1-ol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-dimethoxybutane-1,4-diol: Another chiral compound with similar structural features but different functional groups.
(2R,3R)-2-amino-3-hydroxybutan-1-ol: A closely related compound with a hydroxyl group instead of a methoxy group.
Uniqueness
(2R,3R)-2-amino-3-methoxybutan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
(2R,3R)-2-amino-3-methoxybutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-4(8-2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUTYQMVHBLVDR-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CO)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246891-52-0 |
Source
|
Record name | (2R,3R)-2-amino-3-methoxybutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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